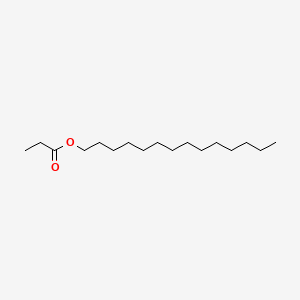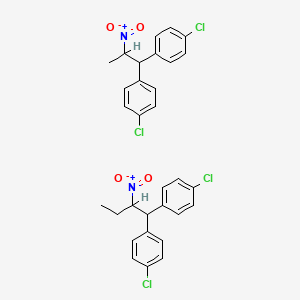
デオカルニウムヨウ化物
概要
説明
Dequalinium iodide is a quaternary ammonium cation and a bolaamphiphile, commonly used as an antiseptic and disinfectant. It is known for its broad-spectrum antimicrobial properties, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, and neuroprotective activities . The compound consists of an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain .
科学的研究の応用
Dequalinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quaternary ammonium salts and their reactivity.
Biology: Dequalinium iodide is employed in research on antimicrobial agents and their mechanisms of action.
Medicine: The compound is used in the development of antiseptics and disinfectants for treating infections of the mouth, throat, and vagina
作用機序
Target of Action
Dequalinium iodide is a quaternary ammonium cation antimicrobial agent . It is an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain . It has multi-targeted actions, possessing antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties .
Mode of Action
Dequalinium iodide has multiple modes of action. It absorbs into the bacterial cell surface and diffuses through the cell wall, disrupting bacterial cell permeability . It is taken up by the bacteria rapidly . Once inside the bacteria, dequalinium iodide denatures proteins involved in the respiratory chain and glycolysis of bacteria .
Biochemical Pathways
Dequalinium iodide exhibits anticancer activity in human leukemia cells by altering redox balance, downregulating Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, and promoting apoptosis of leukemic cells . It also suppresses the rat small conductance Ca2±activated K channel 2 (rSK2) and the activity of protein kinase C .
Pharmacokinetics
It is known that dequalinium iodide is used in several over-the-counter (otc) products to treat mouth infections and inflammation, such as tonsillitis, pharyngitis, and gingivitis . As vaginal tablets, dequalinium iodide is indicated for the treatment of bacterial vaginosis in adult women under 55 years of age .
Result of Action
The result of dequalinium iodide’s action is the effective treatment of various infections. It is used to treat common infections of the mouth and throat, as well as vaginal candidiasis . It is also used in various OTC products to treat conditions of oral infections and inflammation .
生化学分析
Biochemical Properties
Dequalinium iodide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It disrupts bacterial cell permeability by absorbing into the bacterial cell surface and diffusing through the cell wall . Once inside the bacteria, dequalinium iodide denatures proteins involved in the respiratory chain and glycolysis, interfering with bacterial cell metabolism and ribosomal protein synthesis . Additionally, it inhibits bacterial F1-ATPase, blocking mitochondrial ATP synthesis and glucose metabolism .
Cellular Effects
Dequalinium iodide exerts profound effects on various cell types and cellular processes. It disrupts bacterial cell permeability, leading to rapid uptake by bacteria and subsequent denaturation of proteins involved in essential metabolic pathways . This disruption interferes with bacterial cell metabolism and ribosomal protein synthesis, ultimately inhibiting bacterial growth . Dequalinium iodide also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potent antimicrobial agent .
Molecular Mechanism
The molecular mechanism of dequalinium iodide involves its absorption into the bacterial cell surface and diffusion through the cell wall . Once inside the bacteria, it denatures proteins involved in the respiratory chain and glycolysis, interfering with bacterial cell metabolism and ribosomal protein synthesis . By inhibiting bacterial F1-ATPase, dequalinium iodide blocks mitochondrial ATP synthesis and glucose metabolism . These actions collectively contribute to its antimicrobial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dequalinium iodide change over time. It is rapidly taken up by bacteria, leading to immediate disruption of bacterial cell permeability and metabolism . Over time, dequalinium iodide may degrade, potentially reducing its antimicrobial efficacy.
Dosage Effects in Animal Models
The effects of dequalinium iodide vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity . At high doses, dequalinium iodide can cause damage to the liver and kidneys, leading to renal and hepatic failure . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety in clinical applications.
Metabolic Pathways
Dequalinium iodide is involved in several metabolic pathways, primarily targeting bacterial cell metabolism. It interferes with the respiratory chain and glycolysis, disrupting ATP synthesis and glucose metabolism . By inhibiting bacterial F1-ATPase, dequalinium iodide blocks mitochondrial ATP synthesis, further impairing bacterial energy production . These actions collectively contribute to its antimicrobial properties.
Transport and Distribution
Dequalinium iodide is transported and distributed within cells and tissues through its amphipathic cationic structure . It interacts with bacterial cell surfaces, diffuses through cell walls, and accumulates within bacterial cells . This distribution allows dequalinium iodide to effectively target and disrupt bacterial cell metabolism and growth .
Subcellular Localization
Dequalinium iodide localizes within bacterial cells, primarily targeting the cell membrane and intracellular metabolic pathways . Its amphipathic cationic structure facilitates its absorption into bacterial cell surfaces and diffusion through cell walls . Once inside, dequalinium iodide denatures proteins involved in essential metabolic pathways, inhibiting bacterial growth and metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dequalinium iodide typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-4-chloroquinoline.
Amination: The starting material reacts with p-methoxybenzylamine to form an amination intermediate.
Debenzylation: The amination intermediate undergoes debenzylation to yield 2-methyl-4-aminoquinaldine.
Quaternization: The 2-methyl-4-aminoquinaldine reacts with 1,10-diiododecane to produce dequalinium iodide.
Industrial Production Methods
Industrial production of dequalinium iodide follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
Dequalinium iodide undergoes various chemical reactions, including:
Oxidation: Dequalinium iodide can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Dequalinium iodide can participate in substitution reactions, where the iodide ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halide exchange reactions often involve reagents like sodium chloride or potassium bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various quaternary ammonium salts .
類似化合物との比較
Dequalinium iodide is unique among quaternary ammonium compounds due to its broad-spectrum antimicrobial properties and flexible structure. Similar compounds include:
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties, but less effective against fungi and viruses.
Cetylpyridinium chloride: Commonly used in mouthwashes and throat lozenges, but with a narrower spectrum of activity.
Chlorhexidine: A widely used antiseptic with strong antibacterial properties but limited antifungal and antiviral activity.
特性
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4.2HI/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXPITUAZUILEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40I2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6707-58-0 (Parent) | |
| Record name | Dequalinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
710.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2019-42-3 | |
| Record name | Dequalinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2'-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B1604550.png)





![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B1604562.png)

